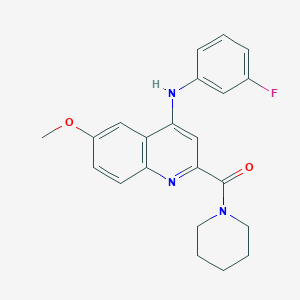
(4-((3-Fluorophenyl)amino)-6-methoxyquinolin-2-yl)(piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that likely contains a quinoline core structure, which is a type of heterocyclic aromatic organic compound . It also seems to have a fluorophenyl group, a methoxy group, and a piperidinyl group attached to it .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds often involve multi-step synthesis processes . For instance, the synthesis of key intermediates in the preparation of zolazepam involves acylation of 5-chloro-1,3-dimethylpyrazole by 2-fluorobenzoyl chloride .科学的研究の応用
Chemical Synthesis and Structural Characterization
A novel bioactive heterocycle similar to the specified compound was synthesized and evaluated for antiproliferative activity. The structure was characterized using various spectroscopic methods, and its molecular structure was stabilized by both inter and intra-molecular hydrogen bonds, suggesting stability and potential biological activity (Prasad et al., 2018).
Biomedical Analysis and Fluorescence Properties
6-Methoxy-4-quinolone, a compound sharing a structural motif with the specified chemical, was identified as a novel fluorophore with strong fluorescence in a wide pH range of aqueous media. Its fluorescence properties make it suitable for biomedical analysis, indicating potential applications in fluorescent labeling and detection (Hirano et al., 2004).
Antitumor Activity
A related compound, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, demonstrated significant inhibition of cancer cell proliferation in vitro, highlighting the potential for therapeutic applications in cancer treatment (Tang & Fu, 2018).
Neuropharmacological Applications
Research on similar compounds has explored their potential as 5-HT1A receptor agonists, with implications for treating conditions like depression and neuropathic pain. These compounds have shown potent 5-HT1A agonist activity in vitro and in vivo, underscoring their potential for developing new antidepressants and pain management therapies (Vacher et al., 1999; Deseure et al., 2002).
特性
IUPAC Name |
[4-(3-fluoroanilino)-6-methoxyquinolin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c1-28-17-8-9-19-18(13-17)20(24-16-7-5-6-15(23)12-16)14-21(25-19)22(27)26-10-3-2-4-11-26/h5-9,12-14H,2-4,10-11H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHYRDNPVIFQEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=CC=C3)F)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-allyl-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2995206.png)
![N-benzyl-2-[[4-(2-methoxyethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2995207.png)
![4,7,8-Trimethyl-2-(3-phenylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2995209.png)
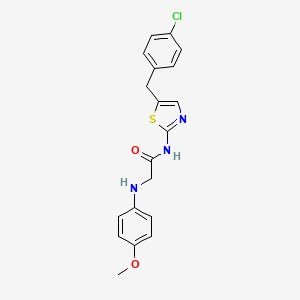
![2,6-dimethyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B2995214.png)

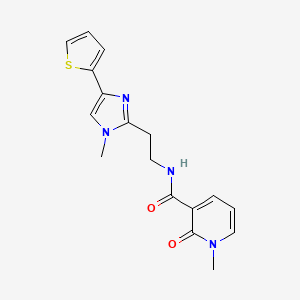
![9-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)-3,4-dihydro-1H-benzo[4,5]thieno[2,3-d]pyrido[1,2-a]pyrimidin-12(2H)-one](/img/structure/B2995218.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-methoxy-2-methylphenyl)methanone](/img/structure/B2995221.png)
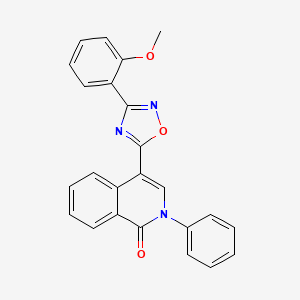
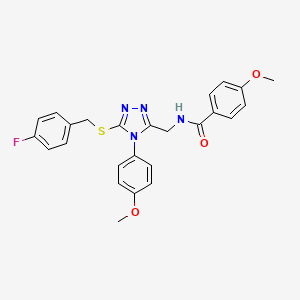
![[2-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2995228.png)

